Phomactin F
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Overview
Description
Phomactin F is a natural product found in Phoma with data available.
Scientific Research Applications
Antagonist Properties of Phomactins
Phomactin A, a close relative of Phomactin F, is known for its role as a selective antagonist of platelet-activating factor (PAF). This property is significant as PAF plays a crucial role in inflammatory and thrombotic processes. The synthesis and structural exploration of Phomactin A provide insights into the potential applications of Phomactin F in similar domains (Chemler, Iserloh, & Danishefsky, 2001).
Bioactive Compounds in Phoma Species
The genus Phoma, from which Phomactins are derived, produces a range of secondary metabolites with diverse biological activities, including antimicrobial, antitumor, and anti-HIV effects. Phomactin A and related compounds have been highlighted for their potential in biological control and pharmaceutical applications, suggesting a similar scope for Phomactin F (Rai et al., 2009).
Structural and Biosynthetic Relationship with Taxanes
The phomactins, including Phomactin F, display a notable structural and biosynthetic relationship with taxanes, a group of antitumor compounds. Understanding this relationship enhances our knowledge of natural product biosynthesis and could guide the development of novel therapeutics (Goldring & Pattenden, 2006).
Structure-Activity Relationships
Investigations into the structure-activity relationships of phomactin derivatives, including Phomactin F, help in understanding their biological activity as PAF antagonists. This knowledge is crucial for designing more potent derivatives with potential therapeutic applications (Sugano et al., 1996).
Synthetic Studies
Synthetic studies of Phomactin A provide a roadmap for the synthesis of related compounds, including Phomactin F. These studies are essential for producing sufficient quantities of these compounds for further biological testing and potential therapeutic use (Mohr & Halcomb, 2003).
Potential in Cancer Research
Recent studies have shown that some phomactins have the potential to suppress the repopulation of tumor cells following gamma radiation therapy. This suggests a promising avenue for the application of Phomactin F in cancer research and therapy (Kuroda et al., 2018).
properties
Product Name |
Phomactin F |
---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
17-hydroxy-5,10,13,14,17-pentamethyl-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadec-1(16)-en-2-one |
InChI |
InChI=1S/C20H30O4/c1-12-6-7-13-15(21)16-19(4,24-16)9-8-14-18(3,23-14)11-10-17(12,2)20(13,5)22/h7,12,14,16,22H,6,8-11H2,1-5H3 |
InChI Key |
UTBSUBYHIWUOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C2C(=O)C3C(O3)(CCC4C(O4)(CCC1(C2(C)O)C)C)C |
synonyms |
phomactin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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